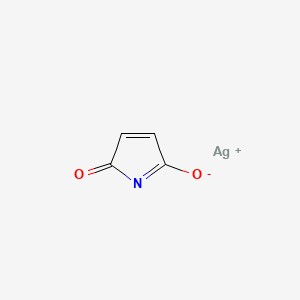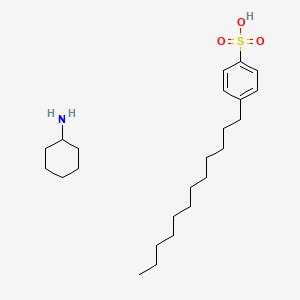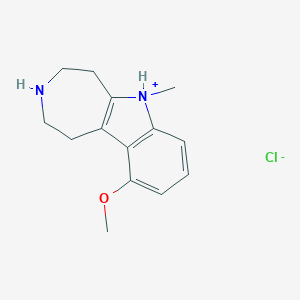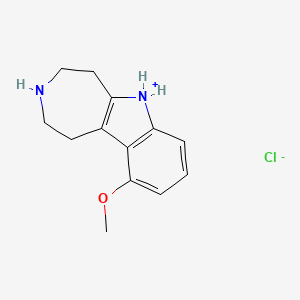
Hexanophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is an organic compound with a complex structure that includes a dimethylamino group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexanophenone under specific conditions to yield the desired compound. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenones or ethers.
Scientific Research Applications
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and low-density packaging foams.
Mechanism of Action
The mechanism of action of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and proteins, altering their activity and function. The ethoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares a similar structure but lacks the phenone group.
2-(2-(Diethylamino)ethoxy)ethanol: Similar structure with an ethyl group instead of a methyl group.
2-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde hydrochloride: Contains a methoxy group and a benzaldehyde moiety.
Uniqueness
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to its combination of a phenone group with a dimethylamino and ethoxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
20809-01-2 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
2-(2-hexanoylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-5-6-10-15(18)14-9-7-8-11-16(14)19-13-12-17(2)3;/h7-9,11H,4-6,10,12-13H2,1-3H3;1H |
InChI Key |
BWBWHGNBTVLWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)



![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)









